molecular formula C14H21N5O4 B2634710 3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 1010876-72-8

3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2634710
CAS No.: 1010876-72-8
M. Wt: 323.353
InChI Key: KBIUSOYPRRQRFQ-UHFFFAOYSA-N
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Description

3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex heterocyclic organic compound with notable applications in various scientific fields. This compound features a purine core, a structure found in many biologically significant molecules such as DNA and RNA, suggesting its potential importance in biochemical research and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step reactions starting from readily available purine derivatives. Key steps may include alkylation, cyclization, and functional group transformations under specific temperature and pressure conditions, often requiring catalysts or protective groups to yield the final product.

Industrial Production Methods: : Industrial production may leverage optimized synthetic routes with scalable reaction conditions. Continuous flow chemistry techniques and automated synthesis could be employed to ensure consistent quality and yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: : This compound may undergo a variety of reactions, including but not limited to:

  • Oxidation: : Introduction of oxygen functionalities.

  • Reduction: : Removal of oxygen functionalities or addition of hydrogen.

  • Substitution: : Replacement of one functional group with another.

  • Cyclization: : Formation of ring structures from linear precursors.

Common Reagents and Conditions: : Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Standard organic solvents like methanol, dichloromethane, and acetonitrile may be employed under controlled temperatures ranging from -78°C to 150°C.

Major Products Formed: : Depending on the specific reactions, products can range from hydroxylated derivatives to completely new heterocyclic frameworks. The exact nature of these products depends heavily on the reaction conditions and the reagents used.

Scientific Research Applications

3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione finds utility in:

  • Chemistry: : As an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Potential roles in studying enzyme-substrate interactions and as a mimic of natural purines.

  • Medicine: : Potential pharmacological applications, particularly in the design of antiviral or anticancer agents given its structural similarity to bioactive purines.

  • Industry: : Use in materials science for developing new polymers or as a catalyst in chemical reactions.

Mechanism of Action

The compound’s mechanism of action would likely involve its interaction with molecular targets such as nucleic acids or proteins. It may act by inhibiting or mimicking natural substrates of enzymes, thus disrupting normal biological pathways. Specific pathways involved could include DNA/RNA synthesis, cellular respiration, or signal transduction processes.

Comparison with Similar Compounds

Compared to other similar compounds, such as 7,9-dimethyl-1,3-dihydro-2H-purine-2,6-dione, 3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione showcases unique functional groups and structural nuances that enhance its reactivity and specificity in chemical reactions. This uniqueness translates to broader applications in scientific research and industry.

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Properties

IUPAC Name

2,6-bis(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4/c1-16-11-10(12(20)19(14(16)21)7-9-23-3)18-5-4-17(6-8-22-2)13(18)15-11/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIUSOYPRRQRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CCN(C3=N2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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